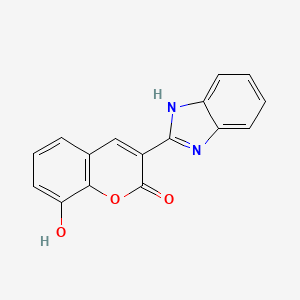

3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one

CAS No.: 892287-72-8

Cat. No.: VC11899216

Molecular Formula: C16H10N2O3

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892287-72-8 |

|---|---|

| Molecular Formula | C16H10N2O3 |

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)-8-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C16H10N2O3/c19-13-7-3-4-9-8-10(16(20)21-14(9)13)15-17-11-5-1-2-6-12(11)18-15/h1-8,19H,(H,17,18) |

| Standard InChI Key | XJQWNXKLHDLZNT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions between appropriate precursors. For instance, the synthesis of related chromenone derivatives typically involves the reaction of salicylaldehyde with suitable benzodiazole derivatives under appropriate conditions.

Biological Activities

While specific biological activities of 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one are not detailed in the literature, compounds with similar structures have shown potential as anti-inflammatory and analgesic agents. The chromenone and benzodiazole moieties are known for their pharmacological properties, suggesting that this compound could exhibit interesting biological activities.

Research Findings and Future Directions

Given the limited availability of specific research findings on 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR, IR, and mass spectrometry would be essential for structural confirmation, while in vitro and in vivo assays could reveal its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume